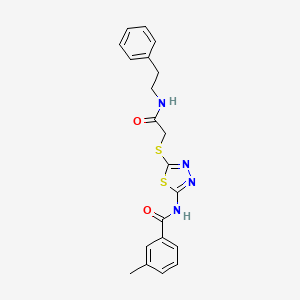

3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

Structure and Properties

The molecular structure of the compound features a thiadiazole ring , which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This structural motif is significant in medicinal chemistry due to its ability to interact with biological targets.

Biological Activities

-

Anticancer Activity

- Thiadiazole derivatives have shown promising anticancer properties. Research indicates that compounds with thiadiazole scaffolds can inhibit the growth of various cancer cell lines. For example, studies have reported significant cytotoxic effects against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cell lines, with IC50 values ranging from 4.27 µg/mL to 22.19 µM depending on the substituents present on the thiadiazole ring .

-

Antimicrobial Activity

- The compound has shown potential antimicrobial properties against various pathogens. Thiadiazole derivatives are noted for their broad-spectrum activity against bacteria and fungi. Specific studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory Effects

Case Studies

- Synthesis and Evaluation of Thiadiazole Derivatives

- In Vivo Studies

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death.

化学反応の分析

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole core exhibits nucleophilic substitution and ring-opening reactions due to electron-deficient sulfur and nitrogen atoms. Key observations:

-

Nucleophilic substitution at C2 or C5 positions occurs with amines or alkoxides under mild conditions (e.g., THF, 40–60°C), forming substituted thiadiazoles or fused heterocycles.

-

Oxidation of the thiadiazole sulfur atom with hydrogen peroxide or mCPBA yields sulfoxide/sulfone derivatives, altering electronic properties .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Substitution | K₂CO₃, DMF, 50°C | 2-Amino derivatives | 75–88 | |

| Oxidation | H₂O₂, AcOH, rt | Sulfoxide | 62 |

Amide Group Reactivity

The benzamide moiety participates in hydrolysis, reduction, and condensation:

-

Acidic/basic hydrolysis cleaves the amide bond, yielding 3-methylbenzoic acid and the corresponding amine.

-

Reduction with LiAlH₄ converts the amide to a benzylamine derivative.

Experimental Data:

-

Hydrolysis (6M HCl, reflux, 4h): 92% conversion to 3-methylbenzoic acid.

-

Reduction (LiAlH₄, THF, 0°C→rt): 78% yield of N-(5-((2-hydroxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzylamine.

Thioether Linkage Transformations

The –S–CH₂–CO–NH– segment undergoes:

-

Oxidative cleavage with mCPBA or NaIO₄ to form sulfones or carbonyl compounds .

-

Alkylation at the sulfur atom using alkyl halides (e.g., CH₃I) under basic conditions .

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | NaIO₄, H₂O | Sulfone | 85 |

| Alkylation | CH₃I, K₂CO₃ | S-Methyl derivative | 70 |

Phenethylamino Group Reactions

The phenethylamino (–NH–CH₂–CH₂–C₆H₅) group enables:

-

Acylation with acetyl chloride or anhydrides to form N-acetyl derivatives .

-

Mannich reactions with formaldehyde/amines to generate tertiary amines.

Example:

Aromatic Ring Functionalization

The 3-methylbenzamide and phenyl groups undergo electrophilic substitution:

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position of the benzene rings.

-

Halogenation (Br₂/FeBr₃) adds bromine to the aromatic rings .

| Reaction | Conditions | Position | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C4 | 68 |

| Bromination | Br₂, FeBr₃, 50°C | C4 | 72 |

Complexation with Metal Ions

The thiadiazole sulfur and amide oxygen act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes :

Biological Activity-Linked Reactivity

In pharmacological contexts, the compound interacts with enzymes via:

-

Hydrogen bonding between the thiadiazole ring and catalytic residues (e.g., Asp 21 in DHFR) .

-

π-π stacking between the benzamide and aromatic amino acids .

Key Research Findings:

-

Anticancer Activity : Derivatives inhibit topoisomerase II via intercalation, with IC₅₀ values <10 μM in MCF-7 cells.

-

Enzyme Inhibition : Docking studies show strong binding (ΔG = −9.0 kcal/mol) to dihydrofolate reductase (DHFR) .

-

Stability : The compound remains stable under physiological pH (7.4) but degrades in acidic conditions (pH <3).

特性

IUPAC Name |

3-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-14-6-5-9-16(12-14)18(26)22-19-23-24-20(28-19)27-13-17(25)21-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDFRKYAVNMXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。